molecular formula C23H25FN4O4 B2627055 N-(3,5-dimethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide CAS No. 1251624-76-6

N-(3,5-dimethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Cat. No.: B2627055
CAS No.: 1251624-76-6
M. Wt: 440.475
InChI Key: WTWLMAHJLNWRTL-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a small-molecule compound featuring a 3,5-dimethoxyphenyl acetamide core linked to a piperidine ring substituted with a 3-(3-fluorophenyl)-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, often used in medicinal chemistry to mimic ester or amide functionalities . The 3-fluorophenyl group enhances lipophilicity and may influence target binding affinity, while the piperidine ring contributes to conformational flexibility and solubility.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O4/c1-30-19-11-18(12-20(13-19)31-2)25-21(29)14-28-8-6-15(7-9-28)23-26-22(27-32-23)16-4-3-5-17(24)10-16/h3-5,10-13,15H,6-9,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWLMAHJLNWRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Substitution Reactions:

    Coupling Reactions: The piperidine ring can be coupled with the oxadiazole derivative using amide bond formation techniques, often involving coupling reagents like EDCI or DCC.

    Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production of such compounds may involve optimized synthetic routes to maximize yield and purity. This often includes:

    Batch Processing: Using large-scale reactors to carry out the reactions in batches.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Utilizing chromatography, crystallization, and other purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the oxadiazole ring may produce different heterocycles.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. In particular, derivatives similar to N-(3,5-dimethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide have shown promising results against various cancer cell lines. For example:

  • Mechanism of Action : The compound exhibits cytotoxicity against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines with IC50 values in the low micromolar range .
  • Molecular Docking Studies : These studies indicate strong binding affinities to key targets involved in cancer progression, such as epidermal growth factor receptor (EGFR) and Src kinases .

Neurological Applications

The compound also shows promise in targeting metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. Research indicates that compounds with similar structures can modulate mGluR activity, potentially offering new avenues for treating conditions like anxiety and depression .

Case Studies

  • Anticancer Efficacy : A study evaluating several oxadiazole derivatives found that certain compounds exhibited significant growth inhibition in multiple cancer cell lines. For instance, derivatives with structural similarities to this compound displayed IC50 values as low as 0.67 µM against PC-3 cells .
  • Neurological Targeting : Research on related compounds has demonstrated their ability to enhance synaptic transmission and neuroprotection in models of neurodegeneration. These findings suggest a potential role for this compound in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core modifications:

Heterocyclic Core Variations

  • Oxadiazole vs. Triazole: N-(3,5-Dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () replaces the oxadiazole with a triazole ring.

Substituent Modifications

  • Fluorophenyl vs. Trifluoromethylphenyl: N-[3,5-Bis(trifluoromethyl)phenyl]-2-[[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide () replaces the 3-fluorophenyl group with a bis(trifluoromethyl)phenyl group.
  • Piperidine vs. Morpholine :
    • ADX71149 () incorporates a morpholine ring instead of piperidine, altering solubility and steric bulk. Morpholine derivatives often exhibit improved aqueous solubility due to the oxygen atom’s polarity .

Pharmacological and Physicochemical Comparison

Compound Core Structure Key Substituents logP (Predicted) Therapeutic Target Reference
Target Compound 1,2,4-Oxadiazole + Piperidine 3-Fluorophenyl, 3,5-Dimethoxyphenyl ~3.2 (moderate) Not specified (Potential CNS)
Compound 1,2,4-Triazole 4-Methylphenyl, 4-Pyridinyl ~2.8 Kinase/Receptor Tyrosine Kinase (inferred)
Compound 1,2,4-Triazole Bis(trifluoromethyl)phenyl ~4.1 Metabotropic Glutamate Receptors (mGluR)
Compound 1,2,4-Triazole 3,5-Dimethylphenyl ~3.5 Antimicrobial (inferred)
  • logP Trends : The bis(trifluoromethyl)phenyl group in ’s compound increases lipophilicity (logP ~4.1), favoring CNS penetration. The target compound’s logP (~3.2) balances solubility and membrane permeability.
  • Target Selectivity : Compounds with pyridinyl or morpholine groups (e.g., ADX71149 in ) show affinity for mGlu receptors, suggesting the target compound may share similar targets .

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a detailed overview of the biological activity associated with this compound, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Name : this compound
  • CAS Number : 1260935-99-6

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-oxadiazole ring system exhibit significant antimicrobial properties. For instance:

  • Inhibition Studies : Compounds containing the oxadiazole moiety have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In one study, derivatives showed minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics like gentamicin .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
1,3,4-Oxadiazole Derivative AS. aureus1.56
1,3,4-Oxadiazole Derivative BE. coli2.34
N-(3,5-dimethoxyphenyl)P. aeruginosa0.78

Anticancer Activity

The anticancer potential of compounds similar to this compound has been explored in various studies:

  • Mechanistic Studies : The compound's ability to inhibit key enzymes involved in cancer cell proliferation has been highlighted. For example, it targets thymidylate synthase and histone deacetylases (HDAC), which are critical for DNA synthesis and chromatin remodeling .

Table 2: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound XMCF-70.65HDAC inhibition
Compound YHeLa2.41Thymidylate synthase inhibition
N-(3,5-dimethoxyphenyl)PANC-11.20Telomerase inhibition

Case Study 1: Antimicrobial Efficacy

In a study by Desai et al. (2018), a series of oxadiazole derivatives were synthesized and tested against Mycobacterium bovis. The results indicated that certain derivatives exhibited potent inhibitory effects on both active and dormant states of the bacteria .

Case Study 2: Anticancer Potential

A recent review summarized various studies on oxadiazole derivatives showing their effectiveness against multiple cancer types. One notable finding was that modifications to the oxadiazole scaffold significantly enhanced cytotoxicity against MCF-7 cells, suggesting a promising avenue for drug development .

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